4-Methanesulfonylazepane
Description
The evidence provided focuses on 1-[(4-methylphenyl)sulfonyl]azepane (CAS No. 17721-45-8), a sulfonamide derivative of azepane (a seven-membered nitrogen-containing ring). Its molecular formula is C₁₃H₁₉NO₂S, with a molecular weight of 253.365 g/mol . The compound features a 4-methylphenylsulfonyl group attached to the 1-position of the azepane ring. This structure distinguishes it from other sulfonylazepanes, such as 4-methanesulfonylazepane, which would have a methanesulfonyl (-SO₂CH₃) group at the 4-position of the azepane ring.
Key properties include:
Properties
IUPAC Name |
4-methylsulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXTTYVSXPGNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonylazepane typically involves the reaction of azepane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azepanes .
Scientific Research Applications
4-Methanesulfonylazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methanesulfonylazepane involves its interaction with various molecular targets. The methanesulfonyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds: Structural and Functional Insights
Positional Isomerism:
- 1-[(4-Methylphenyl)sulfonyl]azepane vs. 4-Methanesulfonylazepane :
- Substituent Position : The former has a sulfonyl group at the 1-position , while the latter’s sulfonyl group is at the 4-position . Positional differences significantly alter steric and electronic interactions, impacting reactivity and binding affinity in biological systems.
- Substituent Type : The 4-methylphenyl group introduces aromaticity and lipophilicity, whereas the methanesulfonyl group is smaller and more polar. This affects solubility and pharmacokinetic properties .
Functional Group Variations:
| Compound | Substituent | Molecular Formula | Key Properties |
|---|---|---|---|
| 1-[(4-Methylphenyl)sulfonyl]azepane | 4-Methylphenylsulfonyl | C₁₃H₁₉NO₂S | High lipophilicity, aromatic interactions |
| This compound* | Methanesulfonyl | C₇H₁₅NO₂S | Enhanced polarity, potential metabolic stability |
| 1-Tosylazepane | Tosyl (p-toluenesulfonyl) | C₁₃H₁₉NO₂S | Similar to 1-[(4-methylphenyl)sulfonyl]azepane but with a tosyl group |
*Hypothetical data based on structural analogs.
- Synthetic Utility : Methanesulfonyl groups are easier to introduce via reactions like sulfonylation with methanesulfonyl chloride, whereas aryl sulfonyl groups may require multi-step synthesis.
Research Findings and Limitations
Documented Data:
The evidence highlights 1-[(4-methylphenyl)sulfonyl]azepane ’s synthetic versatility but lacks pharmacological or physicochemical data for This compound . For example:
- Biological Activity: No studies directly compare the two compounds, though sulfonylazepanes are known to interact with serotonin receptors or kinases.
- Stability : Methanesulfonyl derivatives generally exhibit better metabolic stability than aryl sulfonyl analogs due to reduced susceptibility to oxidative metabolism.
Critical Gaps:
- No peer-reviewed studies on this compound were found in the provided evidence.
- Positional and substituent effects require experimental validation (e.g., crystallography or binding assays).
Biological Activity
Overview
4-Methanesulfonylazepane is a synthetic compound characterized by its seven-membered azepane ring and a methanesulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in drug development. The exploration of its biological activity is crucial for understanding its mechanisms of action and therapeutic potential.
- Molecular Formula : C7H16N O2S
- Molecular Weight : 176.27 g/mol
- Chemical Structure : The presence of the methanesulfonyl group enhances the compound's reactivity, making it a versatile building block in organic synthesis.
This compound interacts with various biological targets, which can include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to receptors, altering their activity and influencing cellular responses.
- Electrophilic Character : The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have focused on its effectiveness against bacteria and fungi, demonstrating significant inhibition at certain concentrations.
Anticancer Activity
Preliminary studies suggest potential anticancer properties, with investigations into its effects on cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in specific cancer types has been highlighted, warranting further exploration.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate how this compound can protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy of this compound against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed to measure inhibition zones.
- Findings : Significant antibacterial activity was observed, with larger inhibition zones at higher concentrations.
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Findings : The compound reduced cell viability significantly, suggesting potential as an anticancer agent.
- Neuroprotection Study :
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methanesulfonylpiperidine | Six-membered ring | Moderate antimicrobial |
| 4-Methanesulfonylmorpholine | Six-membered ring | Limited anticancer effect |
| 3-Methanesulfonylazepane | Seven-membered ring | Similar neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
